

# BLI-489 free acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | BLI-489 free acid |           |
| Cat. No.:            | B10820932         | Get Quote |

An In-Depth Technical Guide to **BLI-489 Free Acid** for Researchers, Scientists, and Drug Development Professionals

# BLI-489 Free Acid: A Potent β-Lactamase Inhibitor

**BLI-489** free acid is a novel bicyclic penem  $\beta$ -lactamase inhibitor that has demonstrated significant activity against a broad spectrum of  $\beta$ -lactamases, including those of Ambler classes A, C, and D.[1][2] Its ability to inhibit these enzymes makes it a valuable partner for  $\beta$ -lactam antibiotics, restoring their efficacy against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of **BLI-489** free acid.

# **Chemical Structure and Physicochemical Properties**

**BLI-489 free acid**, with the IUPAC name (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3][4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, possesses a complex heterocyclic structure.[3] The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **BLI-489 Free Acid**[3][5]



| Identifier        | Value                                                                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3] [4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1- azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid             |  |
| Molecular Formula | C13H11N3O4S                                                                                                                                      |  |
| CAS Number        | 635322-76-8                                                                                                                                      |  |
| Canonical SMILES  | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=<br>O)C(=CS4)C(=O)O                                                                                           |  |
| InChI             | InChI=1S/C13H11N3O4S/c17-11-8(12-<br>16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-<br>10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-<br>3-/t12-/m1/s1 |  |
| InChlKey          | DMEYZPJEFHGESJ-CPWLGJMPSA-N                                                                                                                      |  |

Table 2: Computed Physicochemical Properties of BLI-489 Free Acid[3][5]

| Property                       | Value        |
|--------------------------------|--------------|
| Molecular Weight               | 305.31 g/mol |
| XLogP3                         | -0.8         |
| Hydrogen Bond Donors           | 1            |
| Hydrogen Bond Acceptors        | 6            |
| Rotatable Bonds                | 2            |
| Topological Polar Surface Area | 109.96 Ų     |

# **Mechanism of Action**

β-lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[4][6] However, the



emergence of  $\beta$ -lactamase enzymes, which hydrolyze the  $\beta$ -lactam ring of these antibiotics, has led to widespread resistance.[4][6]

BLI-489 acts as a "suicide inhibitor" by irreversibly binding to the active site of  $\beta$ -lactamase enzymes.[7][8] This prevents the degradation of the partner  $\beta$ -lactam antibiotic, allowing it to effectively inhibit PBPs and disrupt cell wall synthesis, ultimately leading to bacterial cell death. BLI-489 has shown a broad spectrum of activity against class A, C, and D  $\beta$ -lactamases.[1]

Mechanism of Action of BLI-489 in Combination with a β-Lactam Antibiotic.

# **Experimental Protocols and Biological Activity**

The efficacy of BLI-489 in combination with various β-lactam antibiotics has been evaluated through several in vitro and in vivo studies. These studies are crucial for determining the spectrum of activity, potency, and potential clinical applications of this inhibitor.

# In Vitro Susceptibility Testing

A common method to assess the in vitro activity of BLI-489 is through antimicrobial susceptibility testing (AST). This is often performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of a  $\beta$ -lactam antibiotic with and without BLI-489.

Experimental Protocol: Broth Microdilution for MIC Determination

- Bacterial Strains: A panel of clinically relevant bacterial isolates, including known βlactamase producers, is selected.
- Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Drug Preparation: The  $\beta$ -lactam antibiotic is serially diluted in the wells of a microtiter plate. BLI-489 is added at a fixed concentration (e.g., 4  $\mu$ g/mL) to a parallel set of dilutions.[1]
- Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

### Foundational & Exploratory





• MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synergy Testing: Chequerboard Analysis

To quantify the synergistic effect between BLI-489 and a β-lactam antibiotic, a chequerboard analysis is often employed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Chequerboard Assay

- Plate Setup: A two-dimensional array of serial dilutions of the β-lactam antibiotic and BLI-489 is prepared in a microtiter plate.
- Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC determination.
- FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index =
   (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC
   of drug B alone)
  - Synergy is typically defined as an FIC index of ≤ 0.5.
  - Indifference is defined as an FIC index of > 0.5 to ≤ 4.
  - Antagonism is defined as an FIC index of > 4.

In Vitro Efficacy of BLI-489 Combinations

Studies have demonstrated that BLI-489, in combination with antibiotics like piperacillin and imipenem, exhibits potent activity against a wide range of  $\beta$ -lactamase-producing bacteria. For instance, the combination of piperacillin with a constant concentration of 4  $\mu$ g/mL of BLI-489 has been shown to be effective against many enteric bacilli that are non-susceptible to piperacillin alone.[1] Furthermore, chequerboard analyses have revealed synergistic effects between imipenem and BLI-489 against various carbapenem-resistant Enterobacterales and Acinetobacter baumannii strains producing class D carbapenem-hydrolyzing  $\beta$ -lactamases.[9] [10]



Workflow for Evaluating the In Vitro Efficacy of Piperacillin-BLI-489.

# In Vivo Efficacy Studies

The in vivo efficacy of BLI-489 combinations is typically evaluated in animal models of infection, such as murine sepsis or thigh infection models. These studies are essential for assessing the therapeutic potential of the combination in a living organism.

Experimental Protocol: Murine Sepsis Model

- Infection: Mice are infected with a lethal dose of a β-lactamase-producing bacterial strain via intraperitoneal injection.
- Treatment: At a specified time post-infection, groups of mice are treated with the β-lactam antibiotic alone, BLI-489 alone, or the combination of the two, typically administered subcutaneously or intravenously. A control group receives a vehicle.
- Monitoring: The survival of the mice is monitored over a period of several days.
- Endpoint: The primary endpoint is typically the survival rate at the end of the study. The dose of the combination required to protect 50% of the animals (ED<sub>50</sub>) can also be calculated.

In vivo studies have shown that the combination of imipenem and BLI-489 exhibits synergistic effects in rescuing mice infected with carbapenem-hydrolyzing class D  $\beta$ -lactamase-producing Acinetobacter baumannii.[10] Similarly, BLI-489 has been shown to enhance the efficacy of piperacillin in murine infection models caused by bacteria expressing class A, C, and D extended-spectrum  $\beta$ -lactamases (ESBLs).[11]

# **Synthesis and Analytical Methods**

The synthesis of BLI-489, a complex methylidene-substituted penem, involves multi-step chemical processes. While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of penem and carbapenem cores often involves the construction of the bicyclic ring system through various cyclization reactions.[12]

For the analysis of **BLI-489 free acid** in biological samples, high-performance liquid chromatography (HPLC) methods are typically employed.[13][14] These methods allow for the



separation and quantification of the analyte, which is crucial for pharmacokinetic and pharmacodynamic studies.

General Analytical Method: HPLC

- Sample Preparation: Biological samples (e.g., plasma, serum) are processed to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
- Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the analyte.
- Detection: The concentration of BLI-489 free acid is determined using a detector, such as a
  UV detector or a mass spectrometer, which offers higher sensitivity and specificity.

# Conclusion

**BLI-489 free acid** is a promising  $\beta$ -lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. Its ability to restore the activity of established  $\beta$ -lactam antibiotics makes it a significant candidate for the development of new combination therapies to combat infections caused by multidrug-resistant bacteria. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities
  of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 PMC
  [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 3. BLI-489 free acid | C13H11N3O4S | CID 9972353 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three Decades of β-Lactamase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLI-489 free acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beta-Lactamase Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel and Recent Synthesis and Applications of β-Lactams PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- To cite this document: BenchChem. [BLI-489 free acid chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820932#bli-489-free-acid-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com